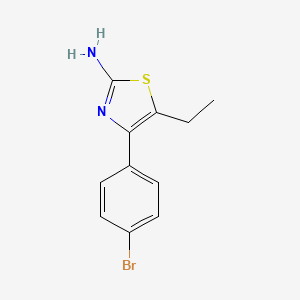
C11H11BrN2S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C11H11BrN2S 4-Bromolevamisole . It is a derivative of levamisole, a drug initially used as an anthelmintic agent but later found to have immunomodulatory and anticancer properties. This compound has gained significant attention due to its potential therapeutic and toxic effects.
Preparation Methods
4-Bromolevamisole: can be synthesized through various methods. One common synthetic route involves the bromination of levamisole. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective bromination of the levamisole molecule.
In industrial production, the synthesis of 4-Bromolevamisole may involve more scalable methods, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromolevamisole: undergoes various chemical reactions, including:
Nucleophilic Substitution (SN2): This reaction involves the substitution of the bromine atom with a nucleophile. Common reagents include sodium hydroxide or potassium hydroxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
4-Bromolevamisole: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential immunomodulatory effects, similar to levamisole.
Medicine: is investigated for its anticancer properties.
Industry: The compound is used in the development of new materials and as a reagent in various industrial chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromolevamisole involves its interaction with specific molecular targets and pathways. It is believed to modulate the immune response by affecting the activity of certain enzymes and receptors involved in immune cell signaling. The compound may also exert its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells through the activation of specific apoptotic pathways.
Comparison with Similar Compounds
4-Bromolevamisole: can be compared with other similar compounds, such as:
Levamisole: The parent compound, used as an anthelmintic and immunomodulatory agent.
Tetramisole: Another derivative of levamisole with similar biological activities.
Bromotetramisole: A brominated derivative of tetramisole with enhanced biological properties.
4-Bromolevamisole: stands out due to its unique bromine substitution, which imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-(4-bromophenyl)-5-ethyl-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2S/c1-2-9-10(14-11(13)15-9)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H2,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOCOZZWHGYZLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
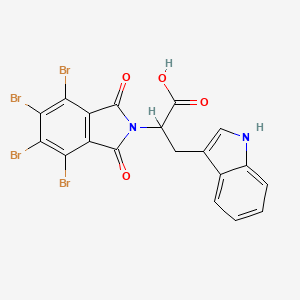
![6-Methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-5-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7750998.png)
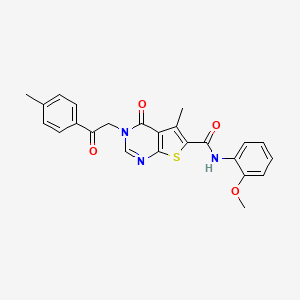
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7751010.png)
![3-[2-(4-Chlorophenyl)-2-oxoethyl]-6-ethylthieno[2,3-d]pyrimidin-4-one](/img/structure/B7751013.png)
![3-(2-(4-Chlorophenyl)-2-oxoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751019.png)
![3-(2,3-dihydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751020.png)
![5-Methyl-3-[1-(2-methylanilino)-1-oxopropan-2-yl]-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751025.png)
![3-[1-(4-Fluoroanilino)-1-oxopropan-2-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751026.png)
![3-[1-(2,4-Dimethylanilino)-1-oxopropan-2-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751027.png)
![3-[1-(4-Methoxyanilino)-1-oxopropan-2-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B7751031.png)
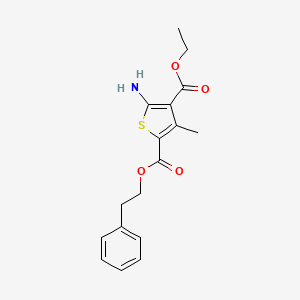
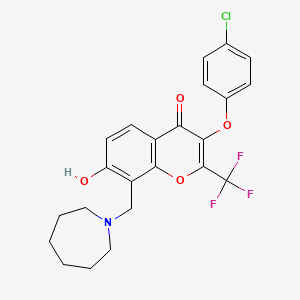
![2-[[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7751064.png)
